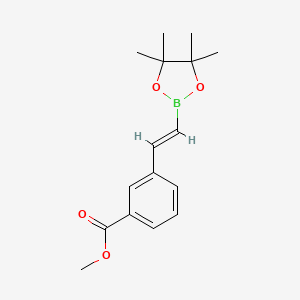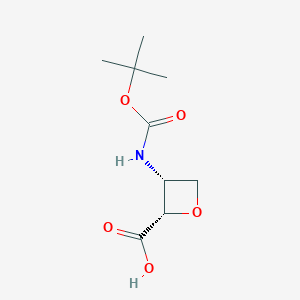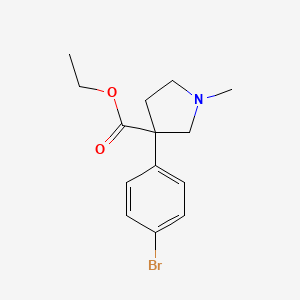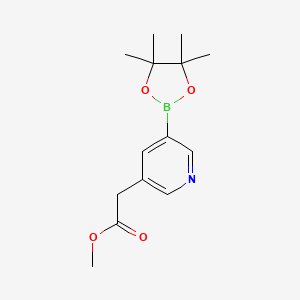
Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is an organic compound that features a boronate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate typically involves the reaction of 3-bromomethylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Palladium catalysts such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoic acid.
Reduction: Formation of 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl alcohol.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronate ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
- Methyl 3-bromobenzoate
Uniqueness
Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is unique due to its combination of a boronate ester and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its stability and reactivity also make it an attractive candidate for industrial applications.
Propiedades
Fórmula molecular |
C16H21BO4 |
|---|---|
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
methyl 3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)10-9-12-7-6-8-13(11-12)14(18)19-5/h6-11H,1-5H3/b10-9+ |
Clave InChI |
FKXCEOGWCSWZGQ-MDZDMXLPSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(=O)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)




![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)





